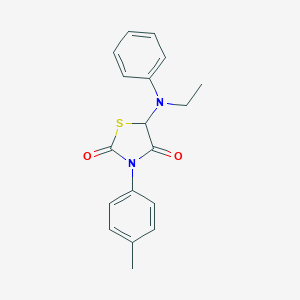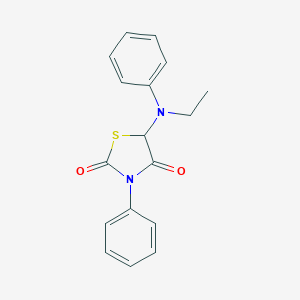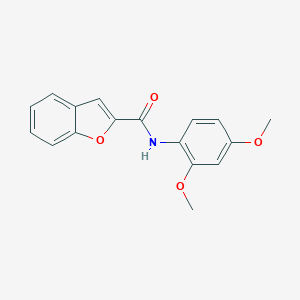
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as MPPT, is a chemical compound that has been the subject of scientific research in recent years. MPPT belongs to the class of piperazine derivatives, which are known for their potential as therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential as a therapeutic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have antidepressant and anxiolytic effects in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have toxic effects on the liver and kidneys in animal studies, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new derivatives of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that have improved therapeutic potential and reduced toxicity. Another area of research is the investigation of the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA). Finally, further research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in humans, which will require clinical trials.
Métodos De Síntesis
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by several methods, including condensation reactions, reductive amination, and amidation. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is the reductive amination of 4-methoxyphenylacetonitrile with 4-phenylpiperazine and sodium triacetoxyborohydride in methanol.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of scientific research due to its potential as a therapeutic agent. Several studies have investigated the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on the central nervous system, including its potential as an antidepressant and anxiolytic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)11-12-22-13-15-23(16-14-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Clave InChI |
SNYIUXQRMJPSDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)